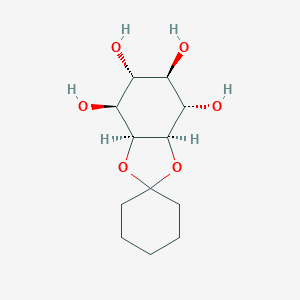

1,2-O-Cyclohexylidene-myo-inositol

Vue d'ensemble

Description

L’acéphate est un insecticide organophosphoré largement utilisé en agriculture pour lutter contre une variété de ravageurs. Il est connu pour son action systémique, ce qui signifie qu’il est absorbé par les plantes et transporté dans tous leurs tissus, ce qui le rend efficace contre les insectes qui se nourrissent des plantes traitées . L’acéphate est particulièrement efficace contre les pucerons, les mineuses des feuilles, les chenilles, les tenthrèdes, les thrips et les acariens .

Méthodes De Préparation

L’acéphate est synthétisé par acétylation de l’amide thiophosphoryle O,S-diméthylique à l’aide d’anhydride acétique . La réaction implique généralement une isomérisation suivie d’une acétylation pour produire de l’acéphate. Les méthodes de production industrielle impliquent souvent l’utilisation de réacteurs à grande échelle et de procédés de purification pour obtenir de l’acéphate de haute pureté . De plus, des méthodes basées sur la nanotechnologie ont été développées pour créer des formulations écologiques d’acéphate, telles que des complexes de nano-encapsulation .

Analyse Des Réactions Chimiques

L’acéphate subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’acéphate peut être oxydé pour former du méthamidophos, un insecticide plus puissant.

Hydrolyse : Dans les milieux aqueux, l’acéphate peut s’hydrolyser pour former divers produits de dégradation.

Substitution : L’acéphate peut subir des réactions de substitution, en particulier en présence de nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, l’eau et les nucléophiles. Les principaux produits formés à partir de ces réactions comprennent le méthamidophos et d’autres produits de dégradation .

Applications de la recherche scientifique

L’acéphate a une large gamme d’applications de recherche scientifique :

Science de l’environnement : Des recherches ont été menées sur le devenir environnemental de l’acéphate, notamment son absorption, son transport et son accumulation dans les plantes.

Chimie analytique : L’acéphate est utilisé comme composé modèle dans le développement de méthodes de détection sensibles, telles que les capteurs fluorescents.

Applications De Recherche Scientifique

Scientific Research Applications

- Synthesis of Inositol Phosphates :

- Drug Development :

- Biological Activity :

Case Studies and Experimental Findings

- A study demonstrated that this compound serves as an effective intermediate for synthesizing phosphatidyl-D-myo-inositol-3,5-bisphosphate, an important molecule in cellular signaling . This synthesis was achieved through enantiomerically convergent methods that highlight its versatility.

- Another research focused on the crystal structure of the compound, revealing significant intermolecular interactions that stabilize its conformation. The findings from density functional theory (DFT) calculations corroborated these experimental observations, confirming the compound's low-energy conformation and potential as a stable intermediate in synthetic pathways .

Mécanisme D'action

L’acéphate exerce ses effets insecticides en inhibant l’acétylcholinestérase, une enzyme responsable de la dégradation du neurotransmetteur acétylcholine . Cette inhibition entraîne une accumulation d’acétylcholine dans la fente synaptique, provoquant une transmission continue du signal nerveux et aboutissant finalement à la paralysie et à la mort de l’insecte . Le principal métabolite de l’acéphate, le méthamidophos, est un inhibiteur plus puissant de l’acétylcholinestérase et contribue de manière significative à sa toxicité globale .

Comparaison Avec Des Composés Similaires

L’acéphate est similaire à d’autres insecticides organophosphorés, tels que le chlorpyrifos et le diazinon. L’acéphate est unique par son action systémique et sa capacité à être métabolisé en méthamidophos, ce qui améliore sa puissance insecticide . D’autres composés similaires comprennent :

Chlorpyrifos : Un autre insecticide organophosphoré avec un spectre d’activité plus large mais une action systémique moins importante que l’acéphate.

Les propriétés uniques de l’acéphate, telles que son action systémique et sa conversion en méthamidophos, en font un outil précieux dans les stratégies de lutte intégrée contre les ravageurs .

Activité Biologique

1,2-O-Cyclohexylidene-myo-inositol is a derivative of myo-inositol, a naturally occurring carbohydrate that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions such as Polycystic Ovary Syndrome (PCOS) and its involvement in cellular signaling pathways. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexylidene group attached to the myo-inositol backbone. The compound's crystal structure has been elucidated through X-ray diffraction studies, revealing significant intermolecular interactions facilitated by water molecules that stabilize its conformation. The presence of extensive O-H...O hydrogen-bonding networks contributes to the compound's stability and biological activity .

- Cell Signaling : Myo-inositol derivatives, including this compound, are known to participate in phosphoinositide signaling pathways. These pathways are critical for various cellular functions, including growth, differentiation, and apoptosis. The compound's interactions with phosphoinositides may influence insulin signaling and cellular responses to growth factors .

- Inhibition of Androgen Receptors : Recent studies have highlighted the compound's potential as an inhibitor of androgen receptors. In a screening study for PCOS treatments, this compound demonstrated significant testosterone-inhibiting properties. Molecular docking analyses indicated strong binding affinities to androgen receptor sites, suggesting its role as a therapeutic agent in managing hyperandrogenism associated with PCOS .

- Anticancer Properties : Research has indicated that myo-inositol and its derivatives exhibit anticancer effects by modulating cell proliferation and apoptosis in various cancer models. The combination of myo-inositol with other compounds has shown enhanced efficacy in inhibiting tumor growth and inducing cancer cell death .

Polycystic Ovary Syndrome (PCOS)

A recent study evaluated the efficacy of this compound in managing PCOS symptoms. The study involved molecular docking simulations that revealed favorable interactions with androgen receptors. The compound was found to significantly reduce testosterone levels and improve ovarian function in preclinical models .

Anticancer Research

In a study examining the effects of myo-inositol on cancer cell lines, it was observed that treatment with this compound led to reduced cell viability and increased apoptosis rates in breast and prostate cancer cells. This suggests that the compound may serve as a promising candidate for further investigation in cancer therapeutics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₆ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Lattice Energy | Calculated using DFT |

| Binding Affinity (AR) | > -7.4 kcal/mol |

Propriétés

IUPAC Name |

(3aR,4S,5R,6R,7S,7aS)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONKKMMJCQOLI-ZBJKAAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@@H]3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.